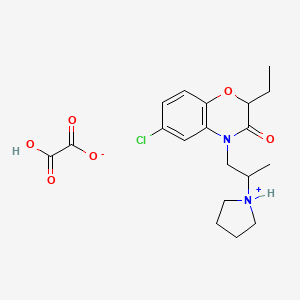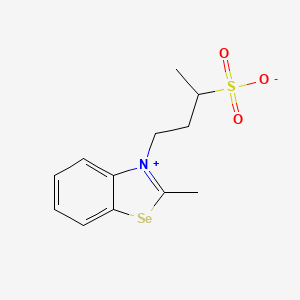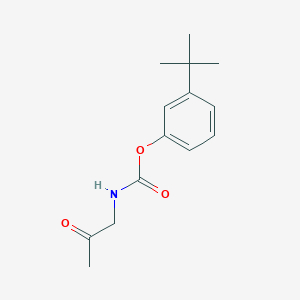
Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This particular compound features a tert-butyl group attached to a phenyl ring, which is further connected to a carbamate group through an oxopropyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate typically involves the reaction of 3-tert-butylphenol with an appropriate isocyanate, such as 2-isocyanatopropane. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under controlled temperature conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate: Unique due to its specific structural features and functional groups.
Other Carbamates: Compounds like methyl carbamate, ethyl carbamate, and phenyl carbamate share the carbamate functional group but differ in their substituents and properties.
Uniqueness
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. The oxopropyl linkage also adds to its distinct chemical and physical properties.
Properties
CAS No. |
2313-91-9 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(16)9-15-13(17)18-12-7-5-6-11(8-12)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
VFVUAGKORQNCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)OC1=CC=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


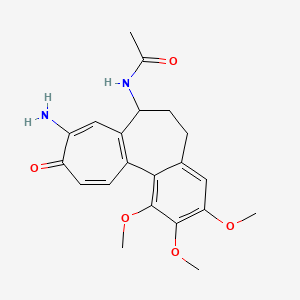
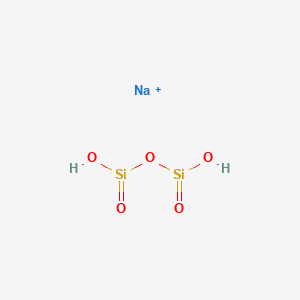
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
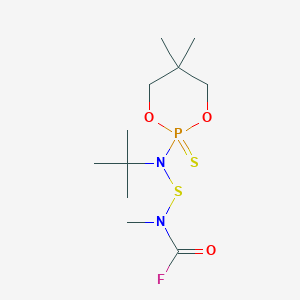
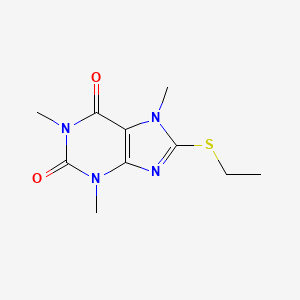

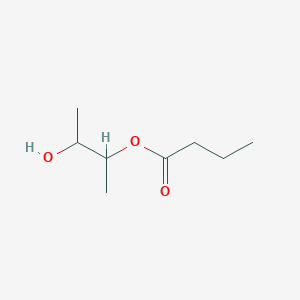

![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)

